4-Methoxybutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316663 | |

| Record name | 4-Methoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21071-24-9 | |

| Record name | 4-Methoxybutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21071-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybutanal: Properties, Synthesis, and Reactivity

Introduction

In the landscape of modern organic synthesis and drug discovery, bifunctional molecules serve as invaluable building blocks. 4-Methoxybutanal, a simple yet versatile aliphatic aldehyde-ether, represents a key intermediate with significant potential. Its dual reactivity, stemming from the terminal aldehyde and the internal ether linkage, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, robust synthetic protocols, characteristic spectroscopic signatures, and key applications for researchers in synthetic chemistry and pharmaceutical development.

Molecular Structure and Physicochemical Properties

This compound possesses a four-carbon aliphatic chain, functionalized with a methoxy group at the C4 position and a terminal aldehyde group at the C1 position. This structure dictates its physical properties and chemical behavior.

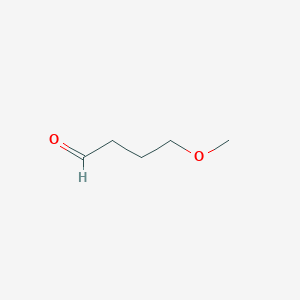

Caption: 2D Structure of this compound.

The aldehyde group is a potent electrophile and can act as a hydrogen bond acceptor, while the ether linkage is generally stable but can influence the molecule's polarity and solubility.[1]

Physical and Chemical Identifiers

A summary of the key identifiers and properties of this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Methoxybutyraldehyde, Butanal, 4-methoxy- | [1][2] |

| CAS Number | 21071-24-9 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | 68-70 °C at 60 Torr | [3] |

| Solubility | Soluble in organic solvents. | [1] |

| Canonical SMILES | COCCCC=O | [2] |

| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most direct and reliable laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 4-methoxy-1-butanol. This precursor is commercially available and provides a clean entry point to the target aldehyde. Methods that avoid harsh conditions or over-oxidation to the carboxylic acid are paramount. To this end, Swern and Dess-Martin oxidations are the methods of choice, offering high yields and excellent functional group tolerance under mild conditions.

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly efficient method for converting primary alcohols to aldehydes with minimal workup.[2][4][5][6]

Materials:

-

4-Methoxy-1-butanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-1-butanol (1.0 eq) in anhydrous dichloromethane.

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.3 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is derived from the reactivity of its aldehyde group. It readily undergoes nucleophilic addition, oxidation, reduction, and olefination reactions. The methoxy group is generally stable under these conditions, making it a reliable spectator that imparts specific properties to the final product.

Oxidation and Reduction

-

Oxidation: this compound can be easily oxidized to the corresponding carboxylic acid, 4-methoxybutanoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol, 4-methoxy-1-butanol, using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Carbon-Carbon Bond Formation

Wittig Reaction: As a classic transformation for aldehydes, the Wittig reaction converts this compound into various alkenes.[7][8] Reaction with a phosphonium ylide (Wittig reagent) allows for the controlled formation of a carbon-carbon double bond.

Caption: Wittig olefination of this compound.

Grignard and Organolithium Addition: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) results in nucleophilic addition to the aldehyde carbonyl, forming a secondary alcohol after an acidic workup.[9][10] This is a fundamental method for building more complex carbon skeletons.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Feature |

| ¹H NMR | δ ~9.7 ppm (t, 1H): Aldehydic proton (CHO), triplet due to coupling with adjacent CH₂. δ ~3.4 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (CH₂-O). δ ~3.3 ppm (s, 3H): Methoxy protons (O-CH₃). δ ~2.5 ppm (dt, 2H): Methylene protons alpha to the carbonyl (C(O)-CH₂). δ ~1.9 ppm (quintet, 2H): Methylene protons beta to the carbonyl (C(O)-CH₂-CH₂). |

| ¹³C NMR | δ ~202 ppm: Aldehyde carbonyl carbon (C=O). δ ~72 ppm: Methylene carbon adjacent to the ether oxygen (CH₂-O). δ ~59 ppm: Methoxy carbon (O-CH₃). δ ~43 ppm: Methylene carbon alpha to the carbonyl. δ ~25 ppm: Methylene carbon beta to the carbonyl. |

| IR Spectroscopy | ~2950-2850 cm⁻¹: C-H stretching from alkyl groups. ~2830 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).[11][12] ~1725 cm⁻¹: Strong C=O stretching of the saturated aliphatic aldehyde.[11][12] ~1120 cm⁻¹: C-O stretching of the ether linkage. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 102. Key Fragments: Loss of H• (m/z = 101), loss of •CHO (m/z = 73), loss of •OCH₃ (m/z = 71), and alpha-cleavage leading to m/z = 45 ([CH₂=O-CH₃]⁺). |

Applications in Research and Development

Intermediate in Organic Synthesis

This compound is a valuable C5 building block. Its aldehyde handle allows for chain extension and functionalization, while the methoxy group can be carried through multiple synthetic steps. This makes it useful in the total synthesis of natural products and other complex organic molecules.

Relevance in Drug Discovery

The methoxy group is a privileged substituent in medicinal chemistry, often introduced to improve metabolic stability, enhance binding affinity, or modulate physicochemical properties such as solubility and lipophilicity.[13] Aldehydes are versatile functional groups that can be readily converted into a wide array of other functionalities, including amines, amides, and various heterocyclic systems which are core components of many pharmaceutical agents.[14] Therefore, this compound serves as a strategic starting material or intermediate for synthesizing novel drug candidates that incorporate the beneficial methoxy moiety.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][15]

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a versatile and valuable bifunctional compound for synthetic chemists. Its straightforward synthesis from 4-methoxy-1-butanol and the predictable reactivity of its aldehyde group make it a reliable building block for creating more complex molecular architectures. The presence of the metabolically robust methoxy group makes it a particularly interesting intermediate for applications in pharmaceutical research and drug development. Proper understanding of its properties, handling requirements, and synthetic potential will enable researchers to effectively leverage this compound in their scientific endeavors.

References

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

- Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.

- Yadav, J. S., Reddy, B. V. S., Basak, A. K., & Narsaiah, A. V. (2004). Recyclable 2nd generation ionic liquids as green solvents for the oxidation of alcohols with hypervalent iodine reagents. Tetrahedron, 60(9), 2131-2135.

- Swern, D., et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.

- Chem-Station Int. Ed. (2014). Dess-Martin Oxidation.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.

- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.

- Organic Chemistry Portal. (n.d.). Swern Oxidation.

- CAS Common Chemistry. (n.d.). This compound.

- University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.

- LookChem. (n.d.). Cas 111-32-0, 4-Methoxy-1-butanol.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations.

- Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra.

- McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones.

- Wikipedia. (n.d.). Wittig reaction.

- Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- The Versatility of 4-Methoxybenzyl Alcohol in Modern Organic Synthesis. (n.d.). Available through various chemical supplier websites.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link] Corvallis_Post-Bac_Sequence/CH_336/Chapter_13%3A_NMR_Spectroscopy/13C_NMR_Chemical_Shifts

- Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ).

- University of Colorado Boulder. (n.d.). Table of IR Absorptions.

- Stenutz, R. (n.d.). 4-methoxy-1-butanol.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 1-Butanol, 4-methoxy-.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Pettit, G. R., et al. (2006). An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins. Journal of medicinal chemistry, 49(14), 4347–4351*.

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound | C5H10O2 | CID 12746998 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxybutanal (CAS: 21071-24-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Understanding 4-Methoxybutanal

This compound, also known as 4-methoxybutyraldehyde, is a bifunctional organic molecule featuring a terminal aldehyde group and a methoxy ether moiety.[1][2] Its chemical structure, C₅H₁₀O₂, lends it a distinct reactivity profile, making it a valuable intermediate in various synthetic applications. The aldehyde group serves as a reactive handle for a multitude of classic organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions, while the methoxy group offers polarity and can influence the molecule's solubility and electronic properties.[2] This guide provides a comprehensive overview of its properties, synthesis, analysis, reactivity, and safe handling protocols, grounded in established chemical principles.

Section 1: Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and analytical characteristics is fundamental to its application in a research setting. The properties of this compound are summarized below.

Physical Properties

The following table outlines the key physicochemical properties of this compound. This data is essential for planning reactions, purification procedures, and for safe storage.

| Property | Value | Source(s) |

| CAS Number | 21071-24-9 | [3] |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Methoxybutyraldehyde, Butanal, 4-methoxy- | [2], [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 68-70 °C at 60 Torr | |

| SMILES | C(CC=O)COC | [2] |

| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Data

While experimental spectra are the gold standard, predicted data based on the molecule's structure provide a robust baseline for characterization. Online prediction tools and established chemical shift principles form the basis for the following tables.[5][6][7][8]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.78 | Triplet (t) | 1H | -CH O |

| ~3.45 | Triplet (t) | 2H | -CH ₂-O- |

| ~3.35 | Singlet (s) | 3H | -OCH ₃ |

| ~2.50 | Doublet of Triplets (dt) | 2H | -CH ₂-CHO |

| ~1.95 | Quintet (quin) | 2H | -CH₂-CH ₂-CH₂- |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~202.5 | C HO |

| ~72.0 | -C H₂-O- |

| ~58.5 | -OC H₃ |

| ~41.0 | -C H₂-CHO |

| ~22.0 | -CH₂-C H₂-CH₂- |

Predicted Principal IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2930-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| 2830, 2730 | Medium (doublet) | C-H Stretch | Aldehyde |

| 1725 | Strong | C=O Stretch | Aldehyde |

| 1120 | Strong | C-O Stretch | Ether |

Section 2: Synthesis and Manufacturing

This compound is not commonly prepared in introductory teaching labs but is accessible through the selective oxidation of its corresponding primary alcohol, 4-methoxy-1-butanol (CAS: 111-32-0).[9][10] The critical challenge in this synthesis is preventing over-oxidation of the aldehyde to the carboxylic acid. Two prevalent methods in modern organic synthesis are well-suited for this transformation: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.

Caption: Key synthetic routes to this compound from 4-methoxy-1-butanol.

Method A: Swern Oxidation

The Swern oxidation is a benchmark for the mild, high-yield conversion of primary alcohols to aldehydes.[11][12][13]

-

Mechanism & Rationale: This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated at cryogenic temperatures (-78 °C) by an electrophile, typically oxalyl chloride.[14] The resulting electrophilic sulfur species reacts with the alcohol. Subsequent addition of a hindered base, like triethylamine (Et₃N), induces an intramolecular E2 elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

-

Advantages: The exceptionally mild conditions (-78 °C) make it compatible with a wide range of sensitive functional groups. It avoids the use of toxic heavy metals like chromium.

-

Trustworthiness: The reaction's progression is self-validating. The formation of gaseous byproducts (CO, CO₂) upon activation and the precipitation of triethylammonium salt upon elimination provide visual cues. Completion is readily monitored by Thin Layer Chromatography (TLC).

Method B: Pyridinium Chlorochromate (PCC) Oxidation

For operational simplicity, the PCC oxidation is a reliable alternative.[1][15][16]

-

Mechanism & Rationale: PCC is a milder version of chromic acid-based oxidants.[15] The alcohol attacks the chromium center, and after a series of proton transfers, a chromate ester is formed. A base (often pyridine from the reagent itself) removes the proton on the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and formation of the aldehyde. The reaction is typically run in dichloromethane (DCM).

-

Advantages: The reaction is performed at room temperature and does not require the specialized equipment needed for cryogenic conditions.

-

Trustworthiness: PCC is an orange solid. As the reaction proceeds, it is converted to a brown-black, tar-like chromium residue.[1][15] This provides a clear visual indication of reagent consumption. Adding an inert support like Celite or silica gel prevents this residue from coating the flask, simplifying the workup.[15]

Section 3: Reactivity and Synthetic Applications

The aldehyde functional group is the primary center of reactivity in this compound, acting as an electrophile. It is a substrate for nucleophilic addition, condensation, and oxidation reactions. Its utility as a building block is demonstrated here with a protocol for a Wittig reaction, a cornerstone method for alkene synthesis.

Caption: Logical flow for using this compound in a Wittig reaction.

Detailed Protocol: Synthesis of 1-Methoxy-5-hexene via Wittig Reaction

This protocol describes a self-validating workflow for reacting this compound with methyltriphenylphosphonium bromide to yield 1-methoxy-5-hexene.

Materials & Equipment:

-

Three-neck round-bottom flask with stir bar, septa, and nitrogen inlet

-

Schlenk line or nitrogen balloon setup

-

Syringes and needles

-

Dry solvents: Tetrahydrofuran (THF)

-

Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, this compound

-

TLC plates, separatory funnel, rotary evaporator, column chromatography setup

Step-by-Step Methodology:

-

Ylide Generation (The Nucleophile):

-

Rationale: The phosphonium salt is deprotonated with a strong, non-nucleophilic base to form the reactive phosphorus ylide. This step must be performed under inert conditions to prevent the base from reacting with air or moisture.

-

Procedure: To a flame-dried three-neck flask under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents). Add dry THF (approx. 0.2 M concentration). Cool the resulting slurry to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

-

-

Nucleophilic Addition (The Reaction):

-

Rationale: The aldehyde is the electrophile. It is added slowly to the ylide solution at low temperature to control the exothermic reaction.

-

Procedure: Dissolve this compound (1.0 equivalent) in a small amount of dry THF. Add this solution dropwise to the stirring ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

In-Process Validation (Reaction Monitoring):

-

Rationale: TLC is used to confirm the consumption of the starting aldehyde. This prevents premature workup of an incomplete reaction.

-

Procedure: After 1 hour, take a small aliquot from the reaction. Spot it on a TLC plate alongside a spot of the starting this compound. Elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Workup and Purification:

-

Rationale: The reaction is quenched to destroy any remaining reactive species. An aqueous workup removes water-soluble byproducts (e.g., lithium salts) and the triphenylphosphine oxide byproduct has limited solubility in nonpolar solvents. Column chromatography is the definitive method for isolating the pure alkene product.

-

Procedure: Cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methoxy-5-hexene.

-

-

Final Validation (Characterization):

-

Rationale: The identity and purity of the final product must be confirmed.

-

Procedure: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for the purified product and compare them to expected values for 1-methoxy-5-hexene.

-

Section 4: Safety and Handling

This compound is a flammable and irritant compound. Strict adherence to safety protocols is mandatory.[3]

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Description |

| Flammable Liquids | H226 | Warning | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Data sourced from PubChem ECHA C&L Notifications.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[14] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a flame-retardant lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

References

- Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).

- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.

- Chem-Station. PCC/PDC Oxidation. (2014).

- Chemistry Hall. The Swern Oxidation: Mechanism and Features. (2021).

- NROChemistry. Swern Oxidation: Reaction Mechanism.

- Studylib. PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis.

- Chemistry LibreTexts. Swern oxidation. (2023).

- Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.

- Tikrit Journal of Pure Science. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2012).

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- YouTube. How to predict the 13C NMR spectrum of a compound. (2017).

- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020).

- ResearchGate. Scheme 1: Synthesis of series 4 and 5.

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).

- ResearchGate. Synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal.

- PubChem. This compound. National Institutes of Health.

- Chemaxon. NMR Predictor.

- NMRDB.org. Simulate and predict NMR spectra.

- UMass Chan Medical School. Table of Characteristic IR Absorptions.

- ACD/Labs. NMR Prediction.

- Chegg. Solved Predict the 13C NMR for the 2/1 product of 4. (2023).

- The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024).

- Stenutz. 4-methoxy-1-butanol.

- GSRS. 4-METHOXY-1-BUTANOL.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- PubChem. 1-Butanol, 4-methoxy-. National Institutes of Health.

- CAS Common Chemistry. This compound.

- NIST WebBook. 1-Butanol, 4-methoxy-.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. CAS 21071-24-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H10O2 | CID 12746998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. acdlabs.com [acdlabs.com]

- 8. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 9. 1-Butanol, 4-methoxy- | C5H12O2 | CID 8107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Butanol, 4-methoxy- [webbook.nist.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

An In-depth Technical Guide to the Determination of Key Physical Properties of 4-Methoxybutanal

This guide provides a comprehensive overview of the essential physical properties of 4-Methoxybutanal, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the principles governing these properties and presents detailed, field-proven methodologies for their accurate determination. In the dynamic landscape of chemical research, the ability to precisely characterize a compound is paramount, and this guide serves as a practical resource for achieving that objective.

Introduction to this compound and the Significance of its Physical Properties

This compound, with the chemical formula C₅H₁₀O₂, is an organic compound characterized by an aldehyde functional group and a methoxy group.[1] Its molecular structure, comprising a four-carbon chain with a methoxy group at the fourth carbon and an aldehyde at the first, dictates its chemical reactivity and physical behavior. While specific experimental values for its boiling point and density are not extensively documented in readily available literature, understanding the methodologies to determine these properties is crucial for its synthesis, purification, handling, and application in further research and development.

The boiling point is a critical parameter that informs purification techniques such as distillation, providing a benchmark for separating this compound from reactants and byproducts.[2][3] Furthermore, it offers insights into the compound's volatility, which is a key consideration for storage and safety protocols. The density , a measure of mass per unit volume, is fundamental for accurate volumetric measurements in reaction setups and for understanding the compound's physical behavior in mixtures and solutions.

Theoretical Foundations

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[2][4] The normal boiling point is defined at an atmospheric pressure of 760 mmHg (1 atm).[4] Intermolecular forces, molecular weight, and branching all influence the boiling point. For this compound, the presence of a polar carbonyl group in the aldehyde and the ether linkage in the methoxy group results in dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar alkanes of similar molecular weight. These interactions must be overcome for the liquid to transition into the gaseous phase, thus dictating its boiling point.

Density

Density (ρ) is an intrinsic property of a substance, defined as the ratio of its mass (m) to its volume (V) (ρ = m/V).[5] For liquids, density is influenced by temperature; as temperature increases, the volume of the liquid generally expands, leading to a decrease in density. Therefore, it is crucial to record the temperature at which density is measured. The density of this compound is a direct reflection of the packing efficiency of its molecules in the liquid state.

Experimental Determination of Physical Properties

Given the limited availability of published data for this compound, this section provides detailed protocols for the experimental determination of its boiling point and density. These methods are standard in organic chemistry laboratories and are designed to yield accurate and reproducible results.

Data Summary Table

The following table should be populated with experimentally determined values.

| Physical Property | Experimental Value | Temperature (°C) | Pressure (mmHg) |

| Boiling Point | To be determined | N/A | To be recorded |

| Density | To be determined | To be recorded | N/A |

Experimental Protocol: Determination of Boiling Point by Micro-Boiling Point Method

This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.[6]

Principle: A small amount of the liquid is heated, and the temperature at which the liquid's vapor pressure equals the atmospheric pressure is observed as the point where a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling, at which point the liquid is drawn into the capillary.[4][6]

Materials:

-

This compound sample

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil or other suitable heating medium

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Assembly: Attach a small test tube containing 0.5 mL of this compound to a thermometer with a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Capillary Insertion: Place the sealed capillary tube (sealed end up) into the test tube containing the liquid.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.

-

Observation: Heat the apparatus gently.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Recording: Continue gentle heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly.

-

Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6] Record this temperature.

-

Barometric Pressure: Record the atmospheric pressure from a barometer to correct the observed boiling point to the normal boiling point if necessary.[2]

Workflow Diagram:

Caption: Workflow for Micro-Boiling Point Determination.

Experimental Protocol: Determination of Density using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[5][8][9] For higher precision, a pycnometer is recommended.

Principle: The mass of a known volume of the liquid is measured, and the density is calculated from these values.[5]

Materials:

-

This compound sample

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Thermometer

-

Beaker

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero, or record the mass of the empty cylinder.[5][8]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5][10]

-

Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid on the balance and record the total mass.[5][8]

-

Mass of Liquid: Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the this compound sample.[8][9]

-

Temperature: Measure and record the temperature of the liquid.

-

Calculation: Calculate the density using the formula: ρ = mass / volume.[5]

-

Repeatability: For improved accuracy, repeat the measurement several times and calculate the average density.[5]

Workflow Diagram:

Caption: Workflow for Density Determination.

Conclusion

The determination of the boiling point and density of this compound is a fundamental exercise in chemical characterization. While readily available literature values may be sparse, the experimental protocols detailed in this guide provide a robust framework for researchers to obtain these critical physical properties. Adherence to these methodologies will ensure the generation of reliable data, which is indispensable for the confident application of this compound in synthetic chemistry, drug development, and other scientific endeavors. The principles and techniques described herein are broadly applicable to the characterization of a wide range of liquid organic compounds, underscoring their importance in the practice of chemistry.

References

- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation.

- Scribd. (2012, June 23). 02 Exp 1 Boiling Point Determination.

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- Labuan Matriculation College. (2020, August 15). Experiment 1: Determination of the Density of Water. YouTube.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

Sources

- 1. CAS 21071-24-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vernier.com [vernier.com]

- 4. scribd.com [scribd.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Methoxybutanal: Synthesis, Characterization, and Reactivity

Abstract

This technical guide provides a comprehensive scientific overview of 4-methoxybutanal (CAS No: 21071-24-9), a bifunctional organic molecule featuring both an aldehyde and an ether moiety.[1][2][3] Addressed to an audience of researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of this compound, including its molecular properties, synthesis, spectroscopic characterization, and chemical reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for utilizing this compound as a versatile building block in complex organic synthesis.

Introduction and Core Molecular Properties

This compound, also known as 4-methoxybutyraldehyde, is an aliphatic aldehyde that incorporates a methoxy group at the terminal (C4) position.[1][2] This structural arrangement confers a unique chemical personality, combining the electrophilic reactivity of the aldehyde carbonyl group with the relative stability and hydrogen bond accepting capability of the ether linkage. Its molecular formula is C₅H₁₀O₂ with a molecular weight of 102.13 g/mol .[4]

The presence of these two distinct functional groups makes this compound a valuable intermediate. The aldehyde allows for chain extension and the introduction of diverse functionalities through nucleophilic addition and condensation reactions, while the methoxy group can influence solubility and participate in intramolecular interactions or serve as a stable protecting group under specific conditions.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented in Table 1. This information is critical for experimental design, dictating appropriate reaction solvents, purification methods, and safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | PubChem[4] |

| Molecular Weight | 102.13 g/mol | PubChem[4] |

| CAS Number | 21071-24-9 | Sigma-Aldrich[3] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |

| Boiling Point | 68-70 °C @ 60 Torr | CAS Common Chemistry[1] |

| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | CAS Common Chemistry[1] |

| Canonical SMILES | COCCCC=O | PubChem[4] |

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][4] Therefore, handling requires stringent safety measures.

-

Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is the selective oxidation of its corresponding primary alcohol, 4-methoxy-1-butanol. The core challenge in this transformation is to prevent over-oxidation of the aldehyde to a carboxylic acid. This necessitates the use of mild, controlled oxidizing agents.

Rationale for Synthetic Route

The oxidation of a primary alcohol is a foundational transformation in organic synthesis. For conversions to aldehydes, reagents are chosen based on their ability to perform the oxidation under non-aqueous, neutral, or mildly acidic conditions, which disfavors the formation of the hydrate intermediate that is susceptible to further oxidation. Reagents like pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are ideal for this purpose. DMP is often preferred due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and simpler workup procedures compared to chromium-based reagents.[5][6]

The logical workflow for this synthesis is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Dess-Martin Oxidation of 4-Methoxy-1-butanol

This protocol describes a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the product can be confirmed by spectroscopic methods as described in Section 3.

Materials:

-

4-Methoxy-1-butanol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)[7]

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-1-butanol (1.0 eq) and anhydrous dichloromethane (approx. 0.1-0.2 M concentration). Stir the solution at room temperature.

-

Addition of Oxidant : Add Dess-Martin periodinane (1.2 eq) to the solution in one portion. The reaction is typically mildly exothermic.

-

Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) by observing the disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot. The reaction is typically complete within 2-4 hours.[6][7]

-

Workup : Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the solid byproducts dissolve and the layers become clear.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with dichloromethane.

-

Purification : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification : Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

Spectroscopic Analysis and Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. As experimental spectra for this compound are not available in major public databases like the Spectral Database for Organic Compounds (SDBS), the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.[2][8][9][10]

Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR (CDCl₃) | δ ~9.8 ppm (t, 1H) : Aldehyde proton (-CHO), triplet due to coupling with adjacent CH₂. δ ~3.4 ppm (t, 2H) : Methylene protons adjacent to ether oxygen (-CH₂-O). δ ~3.3 ppm (s, 3H) : Methoxy protons (-OCH₃). δ ~2.5 ppm (dt, 2H) : Methylene protons adjacent to carbonyl (-CH₂-CHO). δ ~1.9 ppm (quintet, 2H) : Methylene protons at C3 (-CH₂-CH₂-CH₂-). |

| ¹³C NMR (CDCl₃) | δ ~202 ppm : Aldehyde carbonyl carbon (C=O). δ ~72 ppm : Methylene carbon adjacent to ether oxygen (C4). δ ~59 ppm : Methoxy carbon (-OCH₃). δ ~43 ppm : Methylene carbon adjacent to carbonyl (C2). δ ~22 ppm : Methylene carbon at C3. |

| IR Spectroscopy | ~2720 cm⁻¹ (medium) : C-H stretch characteristic of aldehydes (Fermi resonance). ~1725 cm⁻¹ (strong) : C=O stretch of the aliphatic aldehyde. ~1115 cm⁻¹ (strong) : C-O stretch of the ether linkage. 2850-3000 cm⁻¹ (medium-strong) : C-H (sp³) stretches. |

| Mass Spec. (EI) | m/z 102 : Molecular ion (M⁺). m/z 71 : Fragment from loss of -OCH₃. m/z 58 : Fragment from McLafferty rearrangement. m/z 45 : Fragment corresponding to [CH₂OCH₃]⁺. |

Protocol for Spectroscopic Data Acquisition

The following outlines standard protocols for acquiring the necessary spectra to validate the identity of this compound.

-

NMR Spectroscopy : Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

-

IR Spectroscopy : Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory by placing a drop of the neat liquid sample on the crystal.

-

Mass Spectrometry : Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source at 70 eV.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile reagent. Its reactivity is dominated by the aldehyde group, which serves as a powerful electrophilic site for carbon-carbon bond formation.

Nucleophilic Addition to the Carbonyl Group: The Grignard Reaction

The Grignard reaction is a cornerstone of C-C bond formation. The aldehyde group of this compound readily reacts with organomagnesium halides (Grignard reagents) to form secondary alcohols after an acidic workup.

Causality : The significant difference in electronegativity between carbon and magnesium in the Grignard reagent (e.g., R-MgBr) renders the carbon atom highly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of this compound. The methoxy group is unreactive under these conditions, demonstrating the chemoselectivity of the reaction.

Caption: General scheme of the Wittig reaction with this compound.

This methodology is invaluable for synthesizing alkene-containing target molecules, which are common motifs in natural products and pharmaceutical agents.

Applications and Future Outlook

While specific, high-impact applications of this compound in marketed drugs are not widely documented, its structural motifs are relevant to both pharmaceutical and fragrance chemistry.

-

Pharmaceutical Synthesis : As a bifunctional building block, this compound is an attractive precursor for constructing more complex molecules. Aldehydes are common starting points in multicomponent reactions, which are increasingly used to efficiently generate libraries of compounds for drug discovery. [11]The methoxy group is a prevalent substituent in many approved drugs, where it can improve metabolic stability, modulate binding affinity, and enhance pharmacokinetic properties.

-

Fragrance and Flavor Industry : Short-chain aliphatic aldehydes and ethers are well-known for their potent and diverse aroma profiles. While not as prominent as other fragrance aldehydes, the combination of a methoxy group and a butanal chain suggests potential for sweet, green, or fatty odor characteristics, making it a candidate for investigation as a novel fragrance ingredient.

The utility of this compound lies in its potential as a versatile and readily accessible intermediate. Future research will likely focus on its incorporation into diversity-oriented synthesis campaigns for the discovery of new bioactive molecules and its evaluation as a novel component in fragrance formulations.

References

- CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.

- re3data.org. (2023). Spectral Database for Organic Compounds.

- Wikipedia. (n.d.). Dess–Martin periodinane.

- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Tang, L. J., et al. (n.d.). Synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal. ResearchGate.

- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Beilstein-Institut. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journals.

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.

- Beilstein-Institut. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

- Encyclopedia.pub. (2022). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition.

- ResearchGate. (n.d.). Development and Scaling-Up of the Fragrance Compound 4-Ethylguaiacol Synthesis via a Two-Step Chemo-Enzymatic Reaction Sequence.

- Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA.

- PubMed Central. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress.

- MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

- ResearchGate. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

- Google Patents. (n.d.). US7790668B2 - 2-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient.

- Chemsrc. (n.d.). 4-(p-methoxyphenyl)butanol.

- PubChemLite. (n.d.). This compound.

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.

- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.

- AIST. (n.d.). Introduction to the Spectral Data Base (SDBS).

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry.

- University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved December 30, 2025, from a university chemistry department resource page.

- University Website. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved December 30, 2025, from a university chemistry department resource page.

- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- NIST. (n.d.). 1-Butanol, 4-methoxy-. NIST Chemistry WebBook.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CAS 21071-24-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 21071-24-9 [sigmaaldrich.com]

- 4. This compound | C5H10O2 | CID 12746998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methoxy-2-methylbutanal | C6H12O2 | CID 22753494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound-21071-24-9 - Thoreauchem [thoreauchem.com]

- 10. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 11. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methoxybutanal: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-methoxybutanal, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical properties, reliable synthetic protocols, detailed analytical characterization, and its role as a valuable building block in the synthesis of complex pharmaceutical agents.

Introduction and Physicochemical Properties

This compound, with the IUPAC name This compound , is an organic compound featuring both an aldehyde and an ether functional group.[1] This dual functionality makes it a reactive and useful intermediate in a variety of chemical transformations.

Chemical Structure and Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Methoxybutyraldehyde, Butanal, 4-methoxy-[1]

-

CAS Number: 21071-24-9[1]

-

Molecular Formula: C₅H₁₀O₂[1]

-

Molecular Weight: 102.13 g/mol [1]

Below is a 2D representation of the this compound structure.

Caption: 2D Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Molecular Weight | 102.13 g/mol | [1] |

| Exact Mass | 102.0681 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Calculated LogP | -0.1 | [1] |

Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound involves the mild oxidation of the corresponding primary alcohol, 4-methoxybutan-1-ol. Among the various methods available for this transformation, the Dess-Martin oxidation stands out due to its high selectivity, mild reaction conditions (room temperature, neutral pH), and simplified workup, which are crucial for preserving the sensitive aldehyde functionality.[2][3][4]

Recommended Synthetic Protocol: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes with high efficiency.[2][5] The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) and is often complete within a few hours at room temperature.[3][4]

Caption: Dess-Martin Oxidation Workflow

Experimental Protocol:

-

Preparation: To a solution of 4-methoxybutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture until the solid byproducts are dissolved.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Dess-Martin Periodinane: This reagent is chosen over harsher oxidants like chromates to prevent over-oxidation of the aldehyde to a carboxylic acid. Its mild nature is also compatible with the ether linkage.

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the deactivation of the DMP reagent.

-

Bicarbonate Quench: The addition of sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, which is important if the subsequent steps are acid-sensitive.[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. Below are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | -CH O | |

| ~3.39 | t | 2H | -OCH₂ - | |

| ~3.32 | s | 3H | -OCH₃ | |

| ~2.50 | dt | 2H | -CH₂ -CHO | |

| ~1.95 | quint | 2H | -CH₂-C H₂-CH₂- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | C HO | |

| ~72.0 | -OC H₂- | |

| ~58.5 | -OC H₃ | |

| ~41.0 | -C H₂-CHO | |

| ~22.5 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and ether functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Aldehyde) | ~1725-1740 | Strong |

| C-H (Aldehyde) | ~2820 and ~2720 (doublet) | Medium |

| C-O (Ether) | ~1100-1125 | Strong |

| C-H (Alkyl) | ~2850-2960 | Medium-Strong |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to fragment through characteristic pathways for aldehydes and ethers.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 102 | [C₅H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 71 | [M - OCH₃]⁺ | α-cleavage (loss of methoxy radical) |

| 58 | [CH₂=CH-O-CH₃]⁺˙ | McLafferty rearrangement |

| 45 | [CH₂=O-CH₃]⁺ | α-cleavage at the ether |

| 44 | [C₂H₄O]⁺˙ | Cleavage of the alkyl chain |

| 29 | [CHO]⁺ | α-cleavage (loss of propyl methoxy radical) |

Reactivity and Role in Synthesis

The chemical behavior of this compound is dictated by its two functional groups. The aldehyde is a versatile handle for carbon-carbon bond formation and functional group interconversion, while the methoxy group is relatively stable but can influence the molecule's solubility and steric profile.

Key Reactions of the Aldehyde Group

-

Wittig Reaction: this compound can react with phosphorus ylides (Wittig reagents) to form alkenes. This is a powerful method for extending the carbon chain and introducing a double bond. Non-stabilized ylides will predominantly form the (Z)-alkene.[6][7]

-

Grignard Reaction: Addition of Grignard reagents (R-MgX) to the aldehyde carbonyl will produce a secondary alcohol after an acidic workup. This is a fundamental C-C bond-forming reaction.[8][9]

-

Aldol Condensation: In the presence of a base, this compound can potentially act as an electrophile in a crossed aldol condensation with an enolizable ketone or aldehyde.[3][4]

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield a secondary amine, a common transformation in pharmaceutical synthesis.

Caption: Reactivity of this compound

Applications in Drug Development

This compound and structurally similar building blocks are valuable in the synthesis of active pharmaceutical ingredients (APIs). The methoxy ether can impart favorable pharmacokinetic properties, while the aldehyde provides a reactive handle for constructing more complex molecular architectures.

Precursor to Key Pharmaceutical Intermediates

While direct use of this compound in final drug structures is less common, its structural motifs are found in key intermediates for blockbuster drugs. For instance, intermediates with a methoxyphenyl group are crucial in the synthesis of anticoagulants like Apixaban and Rivaroxaban .[10][11][12][13][14][15] The synthesis of these drugs often involves the coupling of a methoxyphenyl-containing fragment with a heterocyclic core. The ability to introduce this moiety through versatile building blocks is a cornerstone of their process chemistry.

For example, the synthesis of Apixaban involves the coupling of ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with other heterocyclic precursors.[11] While not directly this compound, this highlights the importance of the 4-methoxyphenyl group as a key structural element in modern pharmaceuticals. The synthetic utility of this compound lies in its potential to be elaborated into such advanced intermediates.

Safety and Handling

This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the context of drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective utilization in the laboratory. The principles and protocols described herein provide a solid foundation for researchers and scientists to confidently incorporate this compound into their synthetic strategies.

References

- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156. [Link]

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007. [Link]

- Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994, 59 (24), 7549–7552. [Link]

- PubChem. This compound.

- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318-1330. [Link]

- Pinto, D. J. P., et al. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem.2007, 50 (22), 5339–5356. [Link]

- Roehrig, S., et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban, BAY 59-7939): A Potent, Direct, and Orally Bioavailable Factor Xa Inhibitor. J. Med. Chem.2005, 48 (19), 5900–5908. [Link]

- Gaikwad, D., et al. An alternative synthetic strategy to construct apixaban analogues. Arkivoc2023, (viii), 202312151. [Link]

- Magritek.

- Organic Syntheses Procedure.

- European Patent Office. Process for preparing apixaban. EP 3666773 A1.

- Master Organic Chemistry. The Wittig Reaction. [Link]

- Justia Patents.

- MDPI. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]

- Google Patents. Process for the synthesis of rivaroxaban and intermediate for the production thereof. WO2015198259A1.

- Chegg.com. Solved In this experiment, you will prepare the Grignard reagent. [Link]

Sources

- 1. This compound | C5H10O2 | CID 12746998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. azom.com [azom.com]

- 4. magritek.com [magritek.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. leah4sci.com [leah4sci.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. patents.justia.com [patents.justia.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

Spectroscopic data of 4-Methoxybutanal (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxybutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₁₀O₂), a molecule of interest in various chemical synthesis and research applications. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a detailed interpretation grounded in fundamental principles and field-proven insights. We will explore the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating how each technique provides a unique and confirmatory piece of the structural puzzle. This guide is designed to serve as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Introduction: The Molecular Blueprint of this compound

This compound is a bifunctional organic compound containing both an aldehyde and an ether functional group. Its molecular structure presents a unique spectroscopic fingerprint that is essential for its unambiguous identification and quality assessment. In research and drug development, precise structural confirmation is paramount to ensure that the correct molecule is being carried forward in a synthetic route or biological assay. Spectroscopic techniques provide the necessary tools to non-destructively probe the molecular architecture, offering insights into the connectivity of atoms and the nature of the chemical bonds. This guide will detail the acquisition and interpretation of the key spectroscopic datasets for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, making it possible to distinguish between protons in different parts of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference standard, with its proton signal defined as 0.00 ppm.[1]

-

Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution. Key acquisition parameters include a sufficient number of scans to achieve a high signal-to-noise ratio and an appropriate relaxation delay.

Predicted ¹H NMR Spectral Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-a (CHO) | ~9.77 | Triplet (t) | 1H | ~1.5 | The aldehyde proton is highly deshielded and appears far downfield (9-10 ppm) due to the anisotropy of the C=O bond and the electronegativity of the oxygen atom.[2][3][4] It is coupled to the two adjacent H-b protons. |

| H-d (OCH₃) | ~3.32 | Singlet (s) | 3H | - | Protons of the methoxy group are deshielded by the adjacent oxygen atom. As there are no adjacent protons, the signal is a singlet.[1] |

| H-c (CH₂O) | ~3.42 | Triplet (t) | 2H | ~6.2 | These protons are adjacent to the ether oxygen, causing a downfield shift to the 3.4-4.5 ppm region.[5][6] They are coupled to the two adjacent H-b protons. |

| H-b (CH₂) | ~2.51 | Quartet (q) | 2H | ~7.1 | These α-protons to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm range.[2][3] They are coupled to both H-a and H-c. |

| H-e (CH₂) | ~1.95 | Quintet (p) or Multiplet (m) | 2H | ~6.6 | These β-protons are less deshielded than the α-protons. They are coupled to both H-b and H-c protons, resulting in a complex splitting pattern. |

Structure for NMR Assignment: CH₃(d)-O-CH₂(c)-CH₂(e)-CH₂(b)-CHO(a)

¹H NMR Workflow Diagram